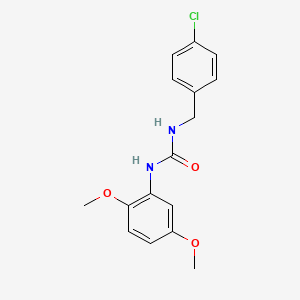
N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea, also known as CDU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CDU is a derivative of phenylurea, which is a class of compounds that have been extensively studied for their biological activities.
作用機序
The mechanism of action of N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea is not fully understood. However, studies have suggested that it may act through multiple pathways, including inhibition of DNA synthesis, induction of apoptosis, and modulation of immune responses. N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has also been shown to interact with various cellular targets, including tubulin, histone deacetylases, and cyclooxygenase enzymes.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has been shown to protect against radiation-induced damage in normal tissues, suggesting its potential use as a radioprotective agent.
実験室実験の利点と制限
N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has several advantages for lab experiments. It is a readily available compound with high purity and yield, making it easy to obtain for research purposes. N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has also been extensively studied for its biological activities, making it a promising candidate for further investigation. However, N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea also has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its cellular targets and signaling pathways. Additionally, N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.
将来の方向性
There are several future directions for N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea research. One potential avenue is to investigate its use as a chemotherapeutic agent for various types of cancer. N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has shown promising results in preclinical studies, and further investigation is needed to determine its efficacy in clinical trials. Another potential direction is to investigate its use as a radioprotective agent for cancer patients undergoing radiation therapy. N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has been shown to protect against radiation-induced damage in normal tissues, and further studies are needed to determine its potential clinical applications. Additionally, N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea may have potential use in the treatment of inflammatory and pain-related conditions, and further investigation is needed to determine its efficacy in animal models and clinical trials.
Conclusion:
In conclusion, N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities in various preclinical models. N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has also been investigated for its potential use as a radioprotective agent. However, its mechanism of action is not fully understood, and further studies are needed to elucidate its cellular targets and signaling pathways. N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has several advantages for lab experiments, including its high purity and yield, but also has some limitations, including its unknown safety and efficacy in humans. There are several future directions for N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea research, including its use as a chemotherapeutic and radioprotective agent, as well as its potential use in the treatment of inflammatory and pain-related conditions.
合成法
The synthesis of N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea involves the reaction of 2,5-dimethoxyaniline with 4-chlorobenzyl isocyanate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea as a white crystalline solid. This method has been optimized for high yield and purity, making N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea a readily available compound for research purposes.
科学的研究の応用
N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities in various preclinical models. N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has also been investigated for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage in normal tissues.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-21-13-7-8-15(22-2)14(9-13)19-16(20)18-10-11-3-5-12(17)6-4-11/h3-9H,10H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWVMEQFBQSQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(2,5-dimethoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

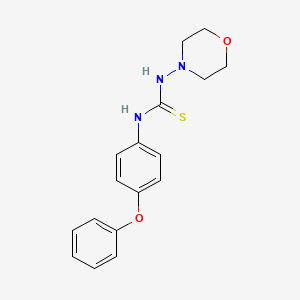
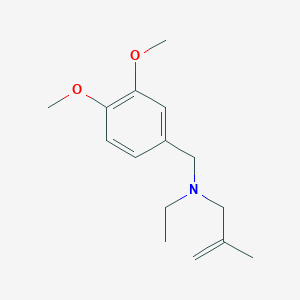
![1,4-bis[(2,6-dimethylphenyl)amino]anthra-9,10-quinone](/img/structure/B5698299.png)

![1-(2-fluorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B5698302.png)
![2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5698307.png)

![2-{[(4-acetyl-2,5-dimethyl-3-furyl)methyl]thio}benzoic acid](/img/structure/B5698322.png)
![4-[(4-tert-butylphenyl)carbonothioyl]morpholine](/img/structure/B5698334.png)
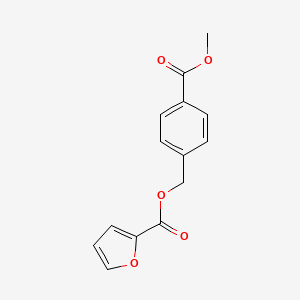
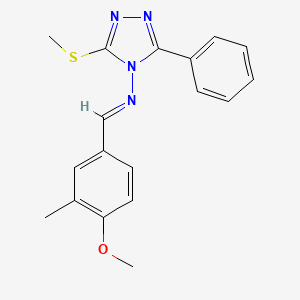

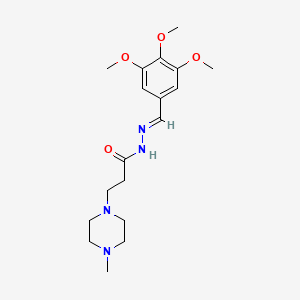
![ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5698391.png)